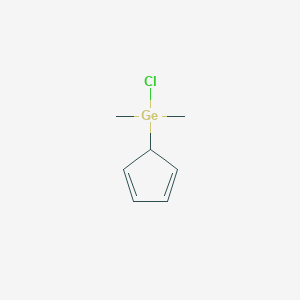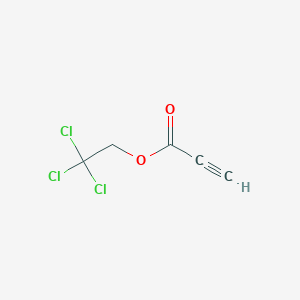![molecular formula C24H20N4O4 B14585047 1,4-Bis[2-(2-methoxyphenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione CAS No. 61600-41-7](/img/structure/B14585047.png)
1,4-Bis[2-(2-methoxyphenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis[2-(2-methoxyphenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes two methoxyphenyl hydrazinylidene groups attached to a naphthalene-2,3-dione core. The presence of these functional groups imparts distinct chemical properties and reactivity, making it a valuable subject for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[2-(2-methoxyphenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione typically involves the condensation of 2-methoxyphenylhydrazine with naphthalene-2,3-dione under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of an acid catalyst to facilitate the condensation process. The reaction mixture is refluxed for several hours, followed by cooling and recrystallization to obtain the pure product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
1,4-Bis[2-(2-methoxyphenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Substitution: The methoxy groups in the compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted methoxyphenyl derivatives.
科学的研究の応用
1,4-Bis[2-(2-methoxyphenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of various heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 1,4-Bis[2-(2-methoxyphenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione involves its interaction with various molecular targets and pathways. The compound’s hydrazinylidene groups can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of specific enzymes or the modulation of signaling pathways. Additionally, the compound’s ability to undergo redox reactions may contribute to its antioxidant properties, protecting cells from oxidative damage .
類似化合物との比較
Similar Compounds
1,4-Bis[2-(4-methoxyphenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione: Similar structure but with methoxy groups in different positions.
2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters: Different core structure but similar methoxyphenyl groups.
N-(Aryl)-2-oxo-2-(arylamino)acetohydrazonoyl cyanide derivatives: Different core structure but similar hydrazinylidene groups.
Uniqueness
1,4-Bis[2-(2-methoxyphenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione is unique due to its specific arrangement of functional groups and its ability to participate in a wide range of chemical reactions. Its distinct structure imparts unique chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
61600-41-7 |
|---|---|
分子式 |
C24H20N4O4 |
分子量 |
428.4 g/mol |
IUPAC名 |
1,4-bis[(2-methoxyphenyl)hydrazinylidene]naphthalene-2,3-dione |
InChI |
InChI=1S/C24H20N4O4/c1-31-19-13-7-5-11-17(19)25-27-21-15-9-3-4-10-16(15)22(24(30)23(21)29)28-26-18-12-6-8-14-20(18)32-2/h3-14,25-26H,1-2H3 |
InChIキー |
XHUFRIYOJPRPFT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1NN=C2C3=CC=CC=C3C(=NNC4=CC=CC=C4OC)C(=O)C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





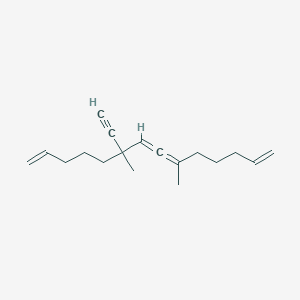
![1-{1-[2-(5-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14585003.png)
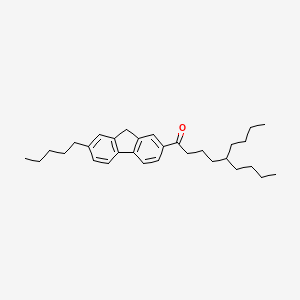
![[(1S,2S)-2-(Acetyloxy)cyclopentyl]acetic acid](/img/structure/B14585014.png)
![[(Tridecan-2-yl)selanyl]benzene](/img/structure/B14585021.png)
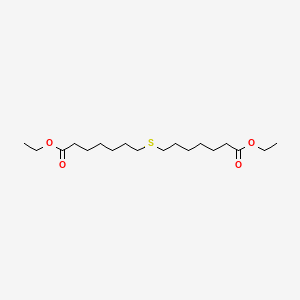
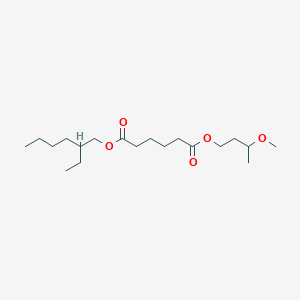
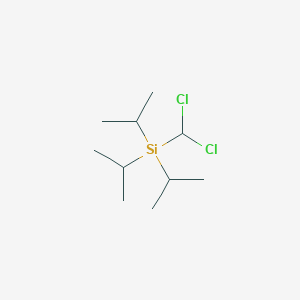
![N-{1-[2-(1,1,2,2-Tetrafluoro-2-phenylethyl)phenyl]ethylidene}hydroxylamine](/img/structure/B14585050.png)
